1-[(5-mercapto-4-pyridin-2-yl-4H-1,2,4-triazol-3-yl)methyl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[4-(pyridin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}pyrrolidin-2-one is a complex organic compound featuring a pyrrolidinone ring, a pyridine moiety, and a triazole ring with a sulfanyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
The synthesis of 1-{[4-(pyridin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyridine Moiety: This step often involves nucleophilic substitution reactions where a pyridine derivative is introduced.
Formation of the Pyrrolidinone Ring: This can be synthesized from butyrolactone via a Reppe process, where acetylene is reacted with formaldehyde.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-{[4-(pyridin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The pyridine ring can be reduced to piperidine derivatives using hydrogenation.
Substitution: The triazole and pyridine rings can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like palladium on carbon for hydrogenation, and halogenating agents for substitution reactions.
Major products formed from these reactions depend on the specific conditions and reagents used, often resulting in derivatives with modified biological activities.
Scientific Research Applications
1-{[4-(pyridin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}pyrrolidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 1-{[4-(pyridin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-{[4-(pyridin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: These compounds share the pyrrolidine ring and are known for their diverse biological activities.
Triazole Derivatives: Compounds with triazole rings are widely studied for their antimicrobial and anticancer properties.
Pyridine Derivatives: These compounds are essential in medicinal chemistry for their role in various therapeutic agents .
The uniqueness of 1-{[4-(pyridin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}pyrrolidin-2-one lies in its combined structural features, which may confer distinct biological activities and therapeutic potential.
Properties
CAS No. |
851879-25-9 |
---|---|
Molecular Formula |
C12H13N5OS |
Molecular Weight |
275.33 g/mol |
IUPAC Name |
1-[(4-pyridin-2-yl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C12H13N5OS/c18-11-5-3-7-16(11)8-10-14-15-12(19)17(10)9-4-1-2-6-13-9/h1-2,4,6H,3,5,7-8H2,(H,15,19) |
InChI Key |
DUBSWAMSQURHQL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)CC2=NNC(=S)N2C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.